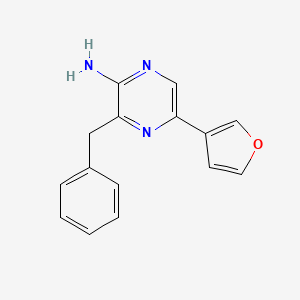

2-Amino-3-benzyl-5-(furyl-3)-pyrazine

Description

Historical Context and Significance of Pyrazine (B50134) Scaffolds in Organic Chemistry

The history of pyrazine chemistry dates back to the 19th century, with early syntheses such as the Staedel–Rugheimer pyrazine synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879 laying the groundwork for the field. researchgate.net Initially identified in natural products, pyrazines are now recognized as crucial components in a vast array of biologically active molecules and materials. researchgate.net Their presence in food and beverages contributes to characteristic flavors and aromas, while in pharmaceuticals, the pyrazine ring is a key component of various drugs. elsevierpure.com The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, make it a valuable building block in the synthesis of complex molecules and functional materials. slideshare.net

Overview of Substituted Pyrazine Derivatives

The versatility of the pyrazine scaffold lies in the ability to introduce a wide variety of substituents onto the carbon atoms of the ring, leading to a vast library of derivatives with tailored properties. The nature and position of these substituents profoundly influence the chemical and physical characteristics of the resulting molecule.

The introduction of an amino group (-NH₂) to the pyrazine ring, creating aminopyrazines, significantly impacts its reactivity. The amino group is an electron-donating group, which can activate the pyrazine ring towards certain reactions. 2-Aminopyrazine (B29847), for instance, is a key intermediate in the synthesis of various compounds. nih.gov The presence of the amino group can direct further substitution reactions and can itself participate in a range of chemical transformations, including N-alkylation, N-acylation, and cross-coupling reactions. nih.govrsc.org The nucleophilic character of the amino group makes it a handle for building more complex molecular architectures.

The benzyl (B1604629) group, a phenyl group attached to a methylene (B1212753) (-CH₂) bridge, imparts specific characteristics when appended to a pyrazine core. The benzylic protons, those on the methylene bridge, exhibit enhanced reactivity due to the stabilization of the resulting radical, cation, or anion by the adjacent aromatic ring. researchgate.net This allows for a variety of functionalization reactions at the benzylic position. Furthermore, the benzyl group can influence the steric and electronic environment of the pyrazine ring, potentially directing the regioselectivity of subsequent reactions. The synthesis of benzyl-substituted pyrazines can be achieved through various methods, including cross-coupling reactions. acs.orgnih.gov

Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, introduces another layer of chemical diversity when attached to a pyrazine ring. Furan itself is an electron-rich aromatic system and is susceptible to electrophilic substitution, typically at the 2-position. youtube.com When connected to the electron-deficient pyrazine ring, a push-pull electronic effect can be established, potentially leading to interesting photophysical properties and unique reactivity. The synthesis of furyl-substituted pyrazines can be accomplished through cross-coupling reactions, such as the Suzuki coupling, which allows for the formation of a C-C bond between the two heterocyclic rings. rsc.org The reactivity of the furan ring can be modulated by the pyrazine core, and vice versa, opening avenues for selective chemical transformations.

Rationale for Research on 2-Amino-3-benzyl-5-(furyl-3)-pyrazine

The specific arrangement of the amino, benzyl, and furyl substituents on the pyrazine core in this compound suggests a molecule with a rich and potentially underexplored chemical reactivity profile.

The rationale for investigating this particular compound stems from the synergistic interplay of its functional groups. The electron-donating amino group at the 2-position and the electron-rich furan ring at the 5-position are expected to influence the electron density of the pyrazine core. This electronic push-pull system could lead to unique spectroscopic properties and enhanced reactivity in certain transformations.

The presence of multiple reaction sites offers a platform for diverse chemical modifications. The amino group can be a site for derivatization, the benzylic protons are susceptible to functionalization, and both the pyrazine and furan rings can potentially undergo substitution reactions. Furthermore, the strategic placement of these substituents could enable intramolecular reactions, leading to the formation of novel polycyclic heterocyclic systems.

A key area of potential novelty lies in cross-coupling chemistry. The halogenated precursors to this compound could undergo selective cross-coupling reactions, allowing for the controlled introduction of the benzyl and furyl groups. The final molecule itself could serve as a building block in further cross-coupling reactions, utilizing either the pyrazine or furan ring as the coupling partner, to construct even more complex molecular architectures. The combination of these features makes this compound a compelling target for synthetic exploration and a potential source of novel chemical transformations and materials.

Data Tables

Physicochemical Properties of Substituent Groups

| Property | Aminopyrazine | Benzyl Group | Furan |

| Formula | C₄H₅N₃ | C₇H₇ | C₄H₄O |

| Molecular Weight ( g/mol ) | 95.10 | 91.13 | 68.07 |

| Boiling Point (°C) | 250-251 | 188.9 (as Toluene) | 31.3 |

| Melting Point (°C) | 118-120 | -95 (as Toluene) | -85.6 |

| Nature | Electron-donating | Electron-donating (inductive), Aromatic | Electron-rich, Aromatic |

Note: Properties for the benzyl group are represented by toluene (B28343) for boiling and melting points as the benzyl group itself is a fragment.

Significance in Advanced Synthetic Design

In the realm of advanced synthetic design, 2-aminopyrazine derivatives are valuable building blocks. The amino group can be readily functionalized, and the pyrazine ring can participate in various coupling reactions to construct more complex molecular architectures.

For a hypothetical compound like this compound, its significance would lie in its potential as a scaffold for creating diverse chemical libraries. The presence of multiple reactive sites—the amino group, the pyrazine ring, and the furan ring—would allow for selective modifications, leading to a wide array of derivatives. These derivatives could then be screened for various biological activities. For instance, the amino group could be acylated or alkylated, and the furan ring could undergo electrophilic substitution or be involved in cycloaddition reactions.

Relevance for Mechanistic Investigations

Substituted pyrazines are also instrumental in mechanistic investigations, helping chemists to understand the intricate details of chemical reactions. The electronic and steric properties of the substituents on the pyrazine ring can be systematically varied to probe their influence on reaction rates and pathways.

If this compound were available, it could serve as a useful tool in such studies. For example, the effect of the 3-furyl substituent versus other heterocyclic or aryl groups at the 5-position could be studied to understand the role of electronics and heteroatom positioning on the reactivity of the pyrazine core. The steric hindrance provided by the benzyl group at the 3-position could also be investigated to understand its impact on the accessibility of the adjacent amino group or the nitrogen atom in the pyrazine ring.

While the specific compound of interest remains elusive in the current body of scientific knowledge, the principles of pyrazine chemistry and the documented utility of its derivatives provide a strong framework for anticipating the potential contributions of this compound to the field of chemistry, should it be synthesized and studied in the future.

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-5-(furan-3-yl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-15-13(8-11-4-2-1-3-5-11)18-14(9-17-15)12-6-7-19-10-12/h1-7,9-10H,8H2,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIPDDQJKFWAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN=C2N)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3 Benzyl 5 Furyl 3 Pyrazine

Precursor Synthesis and Strategy Development

The successful synthesis of the target molecule hinges on the strategic development and preparation of key precursor molecules that contain the required amino, benzyl (B1604629), and furyl functional groups.

The assembly of 2-Amino-3-benzyl-5-(furyl-3)-pyrazine logically proceeds from two key building blocks: one providing the C5 and C6 atoms of the pyrazine (B50134) ring along with the furyl group, and the other providing the N1 and C2 atoms with the amino group and the N4 and C3 atoms with the benzyl group.

A highly relevant strategy can be adapted from the synthesis of the structurally similar compound, 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine. nih.govresearchgate.net This approach would involve:

A 3-furyl containing α-dicarbonyl equivalent: A key starting material would be a derivative of 3-furylglyoxal, such as 3-furylglyoxal aldoxime. The synthesis of arylglyoxals can be achieved through the oxidation of the corresponding acetophenones (e.g., 3-acetylfuran) using selenium dioxide.

An α-aminonitrile or a 1,2-diamine: The second component, which provides the remaining atoms for the pyrazine ring, would be an α-aminonitrile like α-aminophenylpropiononitrile (phenylalaninonitrile). This precursor contains the necessary benzyl and amino functionalities. The synthesis of such aminonitriles can be accomplished through methods like the Strecker synthesis, which involves the reaction of an aldehyde (phenylacetaldehyde), ammonia, and a cyanide source.

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, the most common disconnection strategy involves cleaving the two C=N bonds formed during the final cyclization step.

This primary disconnection leads back to two key synthons:

A 1,2-dicarbonyl compound bearing the 3-furyl group, such as (3-furyl)glyoxal .

A 1,2-diamine compound, such as 1-phenylpropane-2,3-diamine , which carries the benzyl moiety.

An alternative retrosynthetic approach considers the self-condensation of an α-amino ketone, a classic method known as the Gutknecht pyrazine synthesis. wikipedia.org A third strategy involves the late-stage functionalization of a pre-formed pyrazine ring. This could involve, for example, the nucleophilic substitution of a halogenated pyrazine with an appropriate amine or a metal-catalyzed cross-coupling reaction to introduce the benzyl or furyl groups. mdpi.comprepchem.com

Cyclization Reactions for Pyrazine Ring Formation

The construction of the central pyrazine ring is the critical step in the synthesis. Various cyclization reactions have been developed for this purpose, with the choice of method depending on the available precursors and desired substitution pattern.

The most widely employed method for pyrazine synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.netslideshare.net This reaction typically proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine product. researchgate.net

A highly effective variation of this method, demonstrated in the synthesis of a similar pyrazine, involves the condensation of an α-ketoaldoxime with an α-aminonitrile. nih.govresearchgate.net This reaction is often facilitated by a Lewis acid, such as titanium tetrachloride (TiCl₄), and results in the formation of a pyrazine N-oxide. The N-oxide is then reduced in a subsequent step to yield the final pyrazine. For the target molecule, the proposed reaction would be:

Condensation: (3-furyl)glyoxal aldoxime reacts with α-aminophenylpropiononitrile in the presence of TiCl₄ to form this compound-1-oxide.

Reduction: The resulting N-oxide is reduced using a reagent like zinc in acetic acid to afford this compound. researchgate.net

This two-step sequence has been shown to be high-yielding for analogous compounds. nih.govresearchgate.net

While the condensation of dicarbonyls and diamines is a primary route, other named reactions provide alternative pathways to the pyrazine core.

Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-haloacetophenone with ammonia to form an amino ketone, which then undergoes self-condensation and oxidation to yield a pyrazine. wikipedia.org

Gutknecht Pyrazine Synthesis (1879): Also based on the self-condensation of an α-ketoamine, this protocol differs in the method used to synthesize the key intermediate. wikipedia.org

Dehydrogenative Coupling Reactions: Modern synthetic methods include metal-catalyzed dehydrogenative coupling reactions. For instance, the self-coupling of β-amino alcohols catalyzed by manganese pincer complexes can produce symmetrically 2,5-disubstituted pyrazines, forming hydrogen gas and water as the only byproducts. nih.gov This approach represents a more atom-economical and environmentally benign route. nih.gov

While the Pomeranz-Fritsch (isoquinoline synthesis) and Knoevenagel (C-C bond formation) reactions are important in heterocyclic chemistry, they are not typically employed for the direct formation of the pyrazine ring itself.

The efficiency and yield of pyrazine synthesis are highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, and catalyst is crucial for developing a robust synthetic protocol.

Temperature: Reaction temperature can significantly influence the rate of both the desired cyclization and potential side reactions. Dehydrogenative coupling reactions often require high temperatures, such as 150 °C, to proceed efficiently. nih.gov Other condensation reactions may be carried out at reflux in an appropriate solvent. prepchem.com

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway. Common solvents for pyrazine synthesis include toluene (B28343), 1,4-dioxane, and tetrahydrofuran (B95107) (THF). nih.gov For certain nucleophilic substitution reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) are used. prepchem.com

Catalyst: Catalysts play a pivotal role in many pyrazine syntheses. Lewis acids like TiCl₄ are used to activate the carbonyl group in condensation reactions. nih.govresearchgate.net In dehydrogenative coupling routes, transition metal complexes based on earth-abundant metals like manganese have proven effective. nih.gov The choice of base can also be critical, with alkali metal hydrides like potassium hydride (KH) being used in certain protocols. nih.gov

The following table, based on data for a manganese-catalyzed pyrazine synthesis, illustrates the impact of optimizing reaction conditions. nih.gov

| Entry | Catalyst (mol %) | Base (mol %) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2 | KH (3) | Toluene | 150 | 95 |

| 2 | 2 | KH (3) | Toluene | 125 | 65 |

| 3 | 2 | KH (3) | THF | 150 | 20 |

| 4 | 2 | KH (3) | 1,4-Dioxane | 150 | 30 |

| 5 | 2 | NaH (3) | Toluene | 150 | 80 |

| 6 | 1 | KH (3) | Toluene | 150 | 75 |

This interactive table is based on optimization data for the synthesis of 2,5-dibenzylpyrazine via dehydrogenative coupling of 2-amino-3-phenylpropane-1-ol, as reported in the literature. nih.gov It demonstrates the sensitivity of the reaction yield to changes in temperature, solvent, base, and catalyst loading.

Post-Cyclization Functionalization and Derivatization

The construction of the target molecule necessitates the specific placement of three distinct functional groups at the C2, C3, and C5 positions of the pyrazine ring. A plausible synthetic strategy involves starting with a pre-functionalized pyrazine, such as 2-amino-5-bromopyrazine, and sequentially introducing the remaining groups through modern cross-coupling and functionalization reactions.

The introduction of an amino group at the C2 position of a pyrazine ring is a key transformation that can be achieved through several established methods. A widely used industrial and laboratory method is the nucleophilic aromatic substitution (SNAr) of a halopyrazine.

For instance, a precursor such as 2-chloropyrazine can be converted to 2-aminopyrazine (B29847) by treatment with anhydrous ammonia at elevated temperatures and pressures, often in an inert solvent like ethanol. google.com This reaction proceeds by the addition of the nucleophile (ammonia) to the electron-deficient pyrazine ring, followed by the elimination of the halide leaving group.

Table 1: Representative Conditions for Amination of Halopyrazines

| Halopyrazine Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloropyrazine | Anhydrous Ammonia | Ethanol | 175 | 57 | google.com |

Another modern and milder alternative involves the amination of pyrazine-N-oxides. The pyrazine ring can be activated towards nucleophilic attack by N-oxidation. The resulting N-oxide can then be treated with an aminating agent. A subsequent reduction step removes the N-oxide to yield the 2-aminopyrazine derivative. This approach offers a facile, one-pot procedure for the synthesis of 2-aminopyridines from pyridine-N-oxides, a methodology that is conceptually applicable to pyrazine systems. nih.gov

The installation of a benzyl group onto the C3 position of the pyrazine ring, particularly adjacent to an existing amino group, requires a carefully planned strategy. A robust method involves a two-step sequence of halogenation followed by a palladium-catalyzed cross-coupling reaction.

Starting with an intermediate such as 2-amino-5-(furan-3-yl)pyrazine, the C3 position can be selectively halogenated, for example, using N-Bromosuccinimide (NBS) to introduce a bromine atom, yielding 2-amino-3-bromo-5-(furan-3-yl)pyrazine. This newly installed halogen serves as a synthetic handle for the subsequent introduction of the benzyl group.

The benzylation can then be accomplished via a Suzuki-Miyaura cross-coupling reaction. This involves reacting the 3-bromopyrazine intermediate with a benzylboronic acid derivative in the presence of a palladium catalyst and a base. youtube.comresearchgate.net

Table 2: General Conditions for Palladium-Catalyzed Benzylation

| Pyrazine Substrate | Coupling Partner | Catalyst | Base | Solvent | Reaction |

|---|---|---|---|---|---|

| 2-Amino-3-bromo-5-(furyl-3)-pyrazine (hypothetical) | Benzylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Suzuki-Miyaura Coupling |

| 3-Halopyrazine | Benzylzinc chloride | Pd(dba)₂/Ligand | - | THF | Negishi Coupling |

Alternatively, direct C-H benzylation represents a more atom-economical approach. While well-established for some heterocycles like pyrazoles, direct C-H functionalization of pyrazines is an area of ongoing research. nih.govresearchgate.net Such methods, if developed, would offer a more streamlined synthesis by avoiding the pre-halogenation step.

The furan-3-yl group is most effectively introduced onto the pyrazine ring at the C5 position using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly well-suited for this transformation due to the commercial availability of furan-3-ylboronic acid and the reaction's tolerance for a wide range of functional groups. researchgate.netthieme-connect.comnih.gov

In a typical procedure, a 5-halopyrazine precursor, such as 2-amino-5-bromopyrazine, is reacted with furan-3-ylboronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) source such as Pd(PPh₃)₄. A base, typically an aqueous solution of sodium or potassium carbonate, is required to facilitate the transmetalation step of the catalytic cycle. acs.orgacs.orgorgsyn.org

Table 3: Example Conditions for Suzuki-Miyaura Coupling to form a C-Furyl Bond

| Heterocyclic Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-chloro-thienopyrrolopyrimidine | Furan-3-boronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene | 100 | 85 | acs.org |

The Stille coupling, which utilizes an organotin reagent like 3-(tributylstannyl)furan, is another powerful alternative for forming the C-C bond between the pyrazine and furan (B31954) rings. acs.org

Purification and Isolation Techniques

Following the synthesis, the target compound and any intermediates must be rigorously purified to remove unreacted starting materials, reagents, and byproducts. A combination of chromatographic and crystallization methods is typically employed to achieve high purity.

Column chromatography is a fundamental purification technique for substituted pyrazines. nih.gov Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like aminopyrazine derivatives. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is carefully optimized to achieve effective separation of the desired product from impurities. nih.gov For instance, a gradient of increasing ethyl acetate in hexane is often used to elute compounds of varying polarities from the column.

High-Performance Liquid Chromatography (HPLC) is used for both analytical and preparative purposes. For analysis, it can determine the purity of the final compound with high accuracy. For purification, preparative HPLC can separate the target compound from closely related impurities that are difficult to remove by standard column chromatography. Reversed-phase HPLC, using a C18-bonded silica column with a mobile phase such as a mixture of acetonitrile and water, is a common setup for purifying pyrazine derivatives. sielc.com

Table 4: Common Chromatographic Conditions for Pyrazine Purification

| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | Bulk Purification | nih.gov |

| Column Chromatography | C18-bonded Silica | Water/Acetonitrile | Isolation from aqueous distillate | nih.gov |

| HPLC | SHARC 1 (Hydrogen Bonding) | Acetonitrile/Water/H₃PO₄ | Analytical Separation | sielc.com |

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures.

The choice of solvent is critical and often determined empirically. For pyrazine derivatives, common solvents include benzene (B151609), ethanol, methanol, or mixtures such as water/methanol. google.comgoogle.com The process involves dissolving the crude solid in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Table 5: Potential Recrystallization Solvents for Aromatic N-Heterocycles

| Functional Group Present | Favorable Solvents | Comments | Reference |

|---|---|---|---|

| Amine | Protonation to form a salt may aid crystallization from polar solvents (e.g., EtOH/Water) | Amines can be difficult to crystallize directly | rochester.edu |

| Aryl groups | Toluene, Hexanes, Light Petroleum | Increased aromaticity often improves crystallization tendency | rochester.edu |

Yield Optimization Strategies and Scalability Considerations

Optimizing the yield and ensuring the scalability of the synthesis of this compound are critical for its potential applications. Based on established methods for analogous pyrazine syntheses, several factors can be fine-tuned to enhance the reaction efficiency.

Reaction Conditions: The temperature and reaction time are pivotal. For the initial condensation step, careful control of the temperature is necessary to balance the rate of reaction with the stability of the reactants and intermediates. Similarly, the duration of both the condensation and reduction steps should be optimized to ensure complete conversion without promoting side reactions or product degradation.

Reagent Stoichiometry: The molar ratio of the reactants, namely the 3-furylglyoxal aldoxime and α-aminophenylpropiononitrile, is a crucial parameter. A systematic variation of these ratios can help in determining the optimal stoichiometry to maximize the yield of the desired pyrazine N-oxide intermediate.

Catalyst and Solvent Effects: The choice and concentration of the Lewis acid catalyst (e.g., TiCl₄) can significantly influence the reaction rate and yield. The nature of the solvent is also important; while pyridine is commonly used, other solvents could be explored for better solubility of reactants and easier work-up procedures.

For scalability, transitioning from laboratory-scale batches to larger industrial production requires careful consideration of heat and mass transfer, reactor design, and the safety of the process. The cost and availability of starting materials and reagents also become more significant factors at a larger scale.

Table 1: Parameters for Yield Optimization

| Parameter | Variable | Potential Impact on Yield |

|---|---|---|

| Temperature | Condensation Step | Higher temperatures may increase reaction rate but could lead to decomposition. |

| Reduction Step | Optimal temperature ensures efficient reduction without over-reduction or side reactions. | |

| Reaction Time | Condensation & Reduction | Insufficient time leads to incomplete reaction, while excessive time may cause product degradation. |

| Reagent Ratio | Aldoxime:Nitrile | Affects the extent of the condensation reaction and minimizes unreacted starting materials. |

| Catalyst Loading | Lewis Acid Concentration | Influences the rate of the condensation step; too high a concentration may lead to side reactions. |

| Solvent | Polarity and Boiling Point | Affects solubility of reactants and reaction temperature, influencing reaction kinetics. |

Green Chemistry Approaches in Synthesis

Incorporating principles of green chemistry into the synthesis of this compound is essential for developing a more sustainable and environmentally friendly process.

Alternative Solvents: The use of pyridine and dichloromethane presents environmental and health concerns. Research into greener alternatives, such as bio-derived solvents or supercritical fluids, could significantly reduce the environmental impact of the synthesis. Water-based syntheses, where feasible, would be an ideal green approach.

Catalyst Selection: While Lewis acids like TiCl₄ are effective, they are often used in stoichiometric amounts and can generate significant waste. Exploring catalytic alternatives, such as solid acid catalysts or recyclable metal catalysts, could improve the atom economy and reduce waste. For instance, manganese pincer complexes have been shown to catalyze pyrazine synthesis through an acceptorless dehydrogenative coupling route, which is a more environmentally benign approach.

Energy Efficiency: The use of microwave irradiation has been shown to be beneficial in the synthesis of some nitrogen heterocycles, potentially reducing reaction times and energy consumption. thieme.de

Waste Reduction: A key principle of green chemistry is to minimize waste. This can be achieved by optimizing reactions to maximize yield and reduce the formation of byproducts. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can also significantly reduce waste and improve efficiency. A novel approach for the synthesis of 3-benzyl-2,5-diarylpyrazines has been developed that does not require additional oxidants, making it more environmentally friendly. tandfonline.comtandfonline.com

Table 2: Green Chemistry Considerations

| Principle | Conventional Method | Green Alternative | Benefit |

|---|---|---|---|

| Solvent | Pyridine, Dichloromethane | Water, Bio-solvents, Supercritical CO₂ | Reduced toxicity and environmental impact. |

| Catalyst | Stoichiometric Lewis Acids (e.g., TiCl₄) | Recyclable solid acids, Catalytic Manganese complexes | Reduced waste, improved atom economy. |

| Energy | Conventional Heating | Microwave Irradiation | Faster reaction times, lower energy consumption. |

| Process | Multi-step with isolation | One-pot or tandem reactions | Reduced waste, increased efficiency. |

| Oxidants | Use of external oxidants | Oxidant-free methods | Reduced use of hazardous reagents and waste generation. |

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: Chemical Shifts, Coupling Patterns, and Spin-Spin Decoupling Experiments

A ¹H NMR spectrum would provide crucial information. The protons on the pyrazine (B50134), benzyl (B1604629), and furyl rings, as well as the amino and methylene (B1212753) groups, would each produce distinct signals. The chemical shift (δ) of each signal would indicate the electronic environment of the proton. For instance, aromatic protons would appear downfield (typically δ 7-9 ppm) compared to the benzylic methylene protons (CH₂), which would likely resonate around δ 4.0-5.0 ppm. The amino (-NH₂) protons would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

Spin-spin coupling (J-coupling) between adjacent non-equivalent protons would cause signals to split into multiplets (e.g., doublets, triplets), revealing which protons are neighbors in the molecular structure. For example, the protons on the furan (B31954) and benzene (B151609) rings would show characteristic coupling patterns. Spin-spin decoupling experiments would be used to simplify complex multiplets and confirm which protons are coupled, helping to definitively assign the signals.

¹³C NMR: DEPT, HSQC, HMBC for Carbon Connectivity

A standard ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would depend on the carbon's hybridization and its bonding environment. Aromatic and heteroaromatic carbons would be found in the δ 100-160 ppm range.

Two-Dimensional NMR Techniques (COSY, NOESY/ROESY, HMQC, HMBC) for Spatial Proximity and Conformation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of molecules like this.

COSY (Correlation Spectroscopy) would map out the proton-proton coupling networks within the benzyl and furyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or the more sensitive HSQC would correlate each proton signal with its directly attached carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) C-H correlations, which are critical for piecing together the different fragments of the molecule, such as linking the furyl and benzyl substituents to the correct positions on the pyrazine core.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, even if they are not directly connected through bonds. This information is crucial for determining the molecule's preferred three-dimensional conformation, such as the relative orientation of the furan and benzyl rings with respect to the pyrazine ring.

Dynamic NMR Studies (if applicable for conformational analysis)

If there were any indication of restricted rotation, for example around the bond connecting the benzyl group to the pyrazine ring, variable temperature (dynamic) NMR studies could be performed. These experiments can measure the energy barriers to rotation and provide insight into the conformational flexibility of the molecule.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Identification of Key Functional Group Vibrations (N-H, C=N, C=C, C-H stretching/bending)

The IR and Raman spectra of 2-Amino-3-benzyl-5-(furyl-3)-pyrazine would be expected to show characteristic absorption bands corresponding to its various functional groups:

N-H stretching: The amino group (-NH₂) would typically show two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to asymmetric and symmetric stretching vibrations.

C-H stretching: Aromatic C-H stretching vibrations from the benzyl, furyl, and pyrazine rings would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene (CH₂) group would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N bonds within the pyrazine ring and the C=C bonds in all three rings would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

N-H bending: The scissoring vibration of the amino group would be expected around 1600-1650 cm⁻¹.

C-H bending: Out-of-plane C-H bending vibrations in the aromatic rings would produce strong bands in the 650-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Without access to published spectra, the exact frequencies cannot be tabulated.

Analysis of Aromatic and Heteroaromatic Ring Vibrations

The infrared (IR) and Raman spectra of 2-Amino-3-benzyl-5-(furan-3-yl)-pyrazine would be expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its three distinct ring systems: the pyrazine, the benzyl, and the furan rings.

Pyrazine Ring Vibrations: The pyrazine ring would show characteristic C-H stretching vibrations typically above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the ring would appear in the 1600-1400 cm⁻¹ region. Ring "breathing" modes and other deformations would be found at lower wavenumbers.

Benzyl Ring Vibrations: The monosubstituted benzene ring would display sharp C-H stretching bands around 3100-3000 cm⁻¹. Characteristic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range. Out-of-plane (OOP) C-H bending vibrations are particularly diagnostic for substitution patterns and would be expected in the 900-675 cm⁻¹ region.

Furan Ring Vibrations: The furan ring, as a five-membered heterocycle, has its own set of characteristic vibrations. These include C-H stretching near 3150-3100 cm⁻¹, C=C stretching around 1600-1500 cm⁻¹, and the diagnostically significant C-O-C stretching vibration, typically found in the 1250-1020 cm⁻¹ range.

A detailed analysis of the precise positions and intensities of these bands would provide significant insight into the electronic environment and connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of 2-Amino-3-benzyl-5-(furan-3-yl)-pyrazine with high precision (typically to four or five decimal places). This allows for the unambiguous determination of its elemental formula.

Table 1: Theoretical HRMS Data for 2-Amino-3-benzyl-5-(furan-3-yl)-pyrazine

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₅H₁₃N₃O | [M+H]⁺ | 252.1131 |

| C₁₅H₁₃N₃O | [M+Na]⁺ | 274.0951 |

This table is generated based on theoretical calculations and awaits experimental verification.

Tandem mass spectrometry (MS/MS) involves the selection and subsequent fragmentation of the molecular ion. The resulting fragment ions provide valuable information about the molecule's structure and the relative strengths of its chemical bonds. For 2-Amino-3-benzyl-5-(furan-3-yl)-pyrazine, key fragmentation pathways would likely involve:

Loss of the benzyl group: Cleavage of the C-C bond between the pyrazine ring and the benzyl group would be a probable fragmentation, leading to a prominent ion corresponding to the benzyl cation (m/z 91) or the remaining pyrazine-furan structure.

Furan ring fragmentation: The furan moiety could undergo characteristic ring-opening or lose fragments such as CO or CHO.

Pyrazine ring fragmentation: The pyrazine ring itself could fragment, for instance, through the loss of HCN.

The analysis of the isotopic pattern of the molecular ion peak in a mass spectrum aids in confirming the elemental composition. The relative abundance of the M+1 and M+2 peaks, which arise from the natural abundance of ¹³C, ¹⁵N, and ¹⁸O, can be calculated and compared to the experimentally observed pattern. This serves as a confirmatory tool for the molecular formula determined by HRMS.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of 2-Amino-3-benzyl-5-(furan-3-yl)-pyrazine would need to be grown. This crystal would then be subjected to X-ray diffraction analysis. The resulting electron density map would be used to solve the crystal structure, providing unambiguous proof of the compound's constitution and conformation. This technique would also elucidate intermolecular interactions, such as hydrogen bonding involving the amino group, which are crucial for understanding the compound's solid-state properties.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

No crystallographic data for 2-Amino-3-benzyl-5-(furan-3-yl)-pyrazine has been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. Consequently, information regarding its crystal packing, including unit cell parameters, space group, and specific intermolecular interactions such as hydrogen bond distances and π-π stacking configurations, is not available.

Conformational Analysis in the Solid State

Without a determined crystal structure, a conformational analysis of 2-Amino-3-benzyl-5-(furan-3-yl)-pyrazine in the solid state cannot be conducted. Such an analysis would require precise torsional angles and bond angles derived from X-ray diffraction studies to describe the spatial arrangement of the benzyl and furyl substituents relative to the pyrazine ring.

Theoretical and Computational Investigations

Molecular Dynamics (MD) Simulations

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment can significantly influence the three-dimensional shape (conformation) and chemical reactivity of a molecule. For 2-Amino-3-benzyl-5-(furyl-3)-pyrazine, the interplay between its functional groups and the solvent's polarity is critical.

The molecule possesses several key features that dictate its interaction with solvents:

The Pyrazine (B50134) Core and Amino Group: The nitrogen atoms in the pyrazine ring and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively. In protic solvents like water or ethanol, these groups are expected to form strong hydrogen bonds, stabilizing the molecule.

Aromatic Systems: The benzyl (B1604629) and furyl rings are largely nonpolar and will preferentially engage in hydrophobic interactions.

Polarity: The presence of nitrogen and oxygen heteroatoms imparts a degree of polarity to the molecule.

Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are instrumental in exploring its potential to bind to macromolecular targets like proteins or enzymes.

The specific chemical architecture of this compound allows for a variety of potential non-covalent interactions within a receptor's binding site. Pyrazine-based compounds are known to engage in numerous types of interactions, including hydrogen bonds and π-interactions. nih.gov The primary interactions predicted for this ligand are:

Hydrogen Bonding: The amino group (-NH2) is a potent hydrogen bond donor. The nitrogen atoms within the pyrazine ring and the oxygen atom of the furyl group can act as hydrogen bond acceptors. nih.gov These interactions are highly directional and crucial for binding affinity and specificity.

Hydrophobic Interactions: The nonpolar benzyl group is expected to form significant hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, isoleucine) in a binding pocket.

π-Interactions: The pyrazine, benzyl, and furyl rings are all aromatic systems capable of participating in π-π stacking or π-cation interactions with complementary aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) of a receptor. nih.gov

These potential interactions are summarized in the table below.

| Interaction Type | Molecular Moiety Involved | Potential Receptor Residues |

| Hydrogen Bond (Donor) | Amino (-NH2) group | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Pyrazine Nitrogens, Furyl Oxygen | Arginine, Lysine, Serine, Tyrosine |

| Hydrophobic | Benzyl group, Furyl ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Pyrazine, Benzyl, and Furyl rings | Phenylalanine, Tyrosine, Tryptophan |

The binding mode describes the specific orientation and conformation of the ligand within the receptor's active site. For this compound, a plausible binding mode would involve the molecule adopting a conformation that maximizes the favorable interactions described above.

A hypothetical binding mode analysis suggests that the pyrazine core would likely serve as a central scaffold. The amino group would orient itself to form a key hydrogen bond with a specific residue, acting as an anchor. The benzyl and furyl substituents, with their considerable rotational freedom, would then position themselves into adjacent hydrophobic or aromatic pockets. The specific geometry of these pockets would determine the optimal torsional angles of the benzyl and furyl groups relative to the pyrazine ring. This adaptability allows the ligand to fit snugly into binding sites of various shapes and sizes, a common feature among successful enzyme inhibitors and receptor ligands. mdpi.com

QSAR/QSPR Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to build predictive models correlating the chemical structure of compounds with their biological activity or physicochemical properties. ijournalse.org These models are invaluable in theoretical chemistry for predicting the behavior of novel compounds without the need for empirical testing.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For this compound, a wide array of descriptors would be calculated to capture its electronic, steric, hydrophobic, and topological features.

The process involves:

Structure Optimization: The 3D structure of the molecule is first optimized using quantum chemical methods like Density Functional Theory (DFT) to find its most stable conformation. ijournalse.org

Descriptor Calculation: Software is used to calculate hundreds or even thousands of descriptors. nih.gov

Descriptor Selection: Statistical methods are then employed to select a smaller subset of descriptors that are most relevant to the property being modeled, avoiding multicollinearity and overfitting. semanticscholar.org

The table below lists some key classes of descriptors that would be relevant for building a predictive model for this compound.

| Descriptor Class | Specific Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electron distribution and reactivity. ijournalse.orgnih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability. |

Once a relevant set of descriptors is selected, a mathematical model is developed to establish a correlation with the target property (e.g., binding affinity, reaction rate). Common statistical methods used for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). semanticscholar.org

The general form of a linear QSAR model can be expressed as: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where Activity is the property being predicted, D₁, D₂, ... Dₙ are the selected molecular descriptors, and c₀, c₁, ... cₙ are the regression coefficients determined from the statistical analysis. semanticscholar.org

Validation is a critical step to ensure the model is robust and has predictive power. This is typically done by:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency and stability. openpharmaceuticalsciencesjournal.com

External Validation: The model's predictive ability is tested on an external set of compounds that were not used during the model development process. openpharmaceuticalsciencesjournal.com A high correlation between the predicted and experimental values for the test set indicates a reliable and predictive QSAR/QSPR model.

For a molecule like this compound, such validated models could theoretically predict its properties, guiding further computational or experimental investigation.

Reaction Mechanism Elucidation through Computational Methods

The formation of the pyrazine ring in this compound likely proceeds through a multi-step condensation reaction. Computational methods allow for a step-by-step exploration of the proposed mechanism, identifying the key intermediates and transition states involved in the transformation of reactants to the final product.

A crucial aspect of elucidating a reaction mechanism is the identification of transition states, which represent the highest energy point along a reaction coordinate. The search for a transition state structure is a complex computational task that involves locating a first-order saddle point on the potential energy surface. Once a transition state is located, its identity is confirmed by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Following the successful location of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed. These calculations trace the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. This ensures that the identified transition state indeed connects the desired intermediates in the proposed reaction sequence.

For a hypothetical condensation step in the synthesis of this compound, a transition state search would be conducted to find the geometry of the activated complex leading to ring closure. The table below illustrates the kind of data that would be generated from such a calculation for a key transition state (TS1) in the reaction pathway.

| Parameter | Value | Description |

|---|---|---|

| Imaginary Frequency (cm⁻¹) | -250.4 | The single imaginary frequency confirming the structure as a true transition state. |

| Activation Energy (kcal/mol) | 15.8 | The energy barrier for this reaction step, calculated relative to the preceding intermediate. |

| Key Interatomic Distance 1 (Å) | 1.85 | The distance between the nucleophilic nitrogen and the electrophilic carbon, indicating a partially formed bond. |

| Key Interatomic Distance 2 (Å) | 1.45 | The distance of a bond being broken in the transition state structure. |

By calculating the energies of all reactants, intermediates, transition states, and products, a comprehensive energy profile for the proposed reaction pathway can be constructed. This profile provides a visual representation of the thermodynamics and kinetics of each step in the reaction. The relative energies of intermediates can indicate their stability, while the heights of the energy barriers (activation energies) determine the rate of each step.

Different potential pathways for the formation of this compound can be computationally explored. For instance, the sequence of condensation and cyclization steps could vary. By comparing the energy profiles of these alternative pathways, the most energetically favorable route can be identified. This not only helps in understanding the fundamental mechanism of the reaction but can also guide experimental efforts to optimize reaction conditions.

The following table presents a hypothetical energy profile for two competing pathways (Pathway A and Pathway B) in the synthesis of this compound. The energies are given relative to the starting materials.

| Species | Pathway A Relative Energy (kcal/mol) | Pathway B Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Intermediate 1 | -5.2 | -3.8 |

| Transition State 1 | +15.8 | +18.2 |

| Intermediate 2 | -12.7 | -9.5 |

| Transition State 2 | +8.3 | +11.6 |

| Product | -25.0 | -25.0 |

From this hypothetical data, Pathway A would be predicted as the more favorable reaction pathway due to the lower energy of its transition states.

Chemical Reactivity and Derivatization

Electrophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring is classified as an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring. This inherent electronic character generally renders the pyrazine core unreactive towards electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comyoutube.com However, the reactivity of the specific molecule, 2-Amino-3-benzyl-5-(furan-3-yl)pyrazine, is significantly modulated by its substituents. The C2-amino group is a potent activating group that donates electron density to the ring through resonance, thereby facilitating electrophilic attack. Conversely, the pyrazine nitrogens can be protonated under strongly acidic conditions, which deactivates the ring towards substitution. youtube.com

The feasibility of common EAS reactions on the pyrazine ring of this compound is summarized below. The primary challenge across these reactions is overcoming the deactivating effect of the ring nitrogens, which can complex with acids and catalysts.

Nitration: Standard nitrating conditions (a mixture of nitric acid and sulfuric acid) are often too harsh for amino-substituted heterocycles, leading to protonation and deactivation. youtube.com Milder conditions would be necessary to achieve nitration, which is expected to occur at the C6 position.

Halogenation: Direct halogenation with reagents like chlorine (Cl₂) or bromine (Br₂) may proceed due to the strong activation provided by the amino group. masterorganicchemistry.com The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination, could be employed to enhance the electrophilicity of the halogen. masterorganicchemistry.com

Sulfonation: Sulfonation using fuming sulfuric acid is likely to be challenging due to the strong acidic conditions causing protonation of the basic nitrogen centers in the molecule. youtube.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not viable for pyrazine and other pyridine-like heterocycles. The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) required for these reactions coordinates strongly with the basic ring nitrogen atoms, resulting in the formation of a highly deactivated cationic complex that is resistant to electrophilic attack. masterorganicchemistry.com

| Reaction | Typical Reagents | Predicted Reactivity | Primary Challenge |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Low to moderate; requires mild conditions | Ring deactivation via protonation |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Moderate | Potential for side reactions |

| Sulfonation | Fuming H₂SO₄ | Low | Ring deactivation via protonation |

| Friedel-Crafts | R-Cl / AlCl₃ or RCOCl / AlCl₃ | Very low to none | Catalyst complexation with ring nitrogens |

The regiochemical outcome of any successful electrophilic substitution is primarily governed by the directing effects of the existing substituents.

Regioselectivity: The C2-amino group is a powerful ortho, para-director. In this molecule, the ortho position (C3) and the para position (C5) are already occupied. Therefore, electrophilic attack is strongly directed to the unoccupied C6 position, which is also ortho to the activating amino group.

Steric Hindrance: The benzyl (B1604629) group at C3 and the furan-3-yl group at C5 impose significant steric bulk. This steric congestion further reinforces the preference for substitution at the more sterically accessible C6 position. libretexts.org

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrazine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net However, this pathway requires the presence of a suitable leaving group, typically a halogen, on the ring. wikipedia.org

Reactivity of the Amino Group: The exocyclic amino group at the C2 position is nucleophilic and can participate in a variety of reactions. It can be readily acylated with acid chlorides or anhydrides to form the corresponding amides, a common strategy for protecting groups. libretexts.org It can also undergo alkylation or condensation reactions with electrophilic partners.

Reactivity at Halogenated Positions: Should a halogen be introduced at the C6 position (vide supra), the resulting 6-halo-2-amino-3-benzyl-5-(furan-3-yl)pyrazine would be an excellent substrate for SNAr reactions. The combined electron-withdrawing effects of the two ring nitrogens would activate the C6 position for the displacement of the halide by a wide range of nucleophiles. Studies on related chloro-substituted pyrazines and pyridines have shown that they readily react with nucleophiles such as amines and alkoxides to yield substituted products. nih.govnih.gov

| Nucleophile | Example Reagent | Expected Product | Reference Reaction Type |

|---|---|---|---|

| Amine | Methylamine (CH₃NH₂) | 6-(Methylamino) derivative | SNAr Amination nih.gov |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 6-Methoxy derivative | SNAr Etherification nih.gov |

| Thiolate | Sodium Thiophenolate (NaSPh) | 6-(Phenylthio) derivative | SNAr Thioetherification nih.gov |

| Carbon Nucleophile | Dimethyl malonate | 6-(dicarbomethoxy)methyl derivative | SNAr C-C Coupling nih.gov |

Oxidation and Reduction Chemistry

The molecule contains multiple functional groups that can undergo oxidation or reduction, allowing for a wide array of chemical transformations. youtube.comyoutube.com

Oxidation of Pyrazine Nitrogens: The lone pairs on the pyrazine nitrogen atoms are susceptible to oxidation. Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can yield the corresponding pyrazine N-oxides. The synthesis of the related compound 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine proceeds through the reduction of an N-oxide intermediate, highlighting the utility of this transformation. nih.govresearchgate.net The formation of an N-oxide can significantly alter the electronic properties of the pyrazine ring, influencing its subsequent reactivity.

Oxidation of the Benzyl Moiety: The benzylic methylene (B1212753) (-CH₂-) group is a potential site for oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, could oxidize this position to a carbonyl group, yielding the corresponding 2-amino-3-benzoyl-5-(furan-3-yl)pyrazine. The synthesis of related heterocyclic systems often involves the reduction of such benzoyl ketones to secondary benzyl alcohols, demonstrating the chemical accessibility of this benzylic position. mdpi.com

Reduction of the Pyrazine and Furan (B31954) Rings: Both the pyrazine and furan rings can be reduced via catalytic hydrogenation. Using catalysts like palladium, platinum, or nickel under a hydrogen atmosphere can lead to the saturation of these aromatic rings, producing piperazine (B1678402) and tetrahydrofuran (B95107) derivatives, respectively. youtube.com Achieving selective reduction of one ring in the presence of the other would represent a significant synthetic challenge, likely requiring careful selection of catalysts and reaction conditions.

Reduction of Derived Functional Groups: If a nitro group were introduced onto the pyrazine ring, it could be selectively reduced to an amino group using common reducing agents like tin(II) chloride, iron in acidic media, or catalytic hydrogenation. youtube.com This provides a synthetic route to produce polysubstituted aminopyrazine derivatives.

Compound Reference Table

| Compound Name |

|---|

| 2-Amino-3-benzyl-5-(furan-3-yl)pyrazine |

| 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine |

| Aluminum chloride |

| Bromine |

| Chlorine |

| Dimethyl malonate |

| Iron(III) bromide |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Methylamine |

| Nitric acid |

| Potassium permanganate |

| Sodium methoxide |

| Sodium thiophenolate |

| Sulfuric acid |

| Tin(II) chloride |

Reduction of Aromatic Rings

The selective reduction of the aromatic systems within 2-Amino-3-benzyl-5-(furan-3-yl)pyrazine presents a pathway to saturated heterocyclic structures. The pyrazine and furan rings exhibit different susceptibilities to reduction.

Pyrazine Ring Reduction: The pyrazine ring can be hydrogenated to the corresponding piperazine derivative. This transformation typically requires catalytic hydrogenation under pressure. Recent advancements have demonstrated the efficacy of electrocatalytic hydrogenation using a carbon-supported rhodium (Rh/C) catalyst, which can reduce pyrazine to piperidine (B6355638) at ambient temperature and pressure. acs.org Heterogeneous catalysts like Rhodium(III) oxide (Rh₂O₃) are also effective for the hydrogenation of N-heterocycles like pyridines under mild conditions (e.g., 5 bar H₂, 40 °C), suggesting applicability to the pyrazine ring. rsc.org The use of acidic conditions can facilitate the reaction by protonating the ring nitrogens, increasing their susceptibility to reduction and preventing catalyst poisoning by the product amine. illinois.edu

Furan Ring Reduction: The furan ring is sensitive to certain reduction conditions and acidic environments, which can potentially lead to polymerization or ring-opening side reactions. pharmaguideline.commatanginicollege.ac.in A simple furan ring is often difficult to reduce to a saturated tetrahydrofuran (THF) derivative without ring cleavage. pharmaguideline.com However, specific methods can achieve partial or full reduction. For instance, the Birch reduction is known to convert furan into 2,5-dihydrofuran. acs.org For the reduction of α,β-unsaturated systems attached to a furan ring without affecting the furan itself, mild reagents like 2-phenylbenzimidazoline have proven effective, highlighting the furan ring's stability under certain chemoselective conditions. nih.gov Catalytic hydrogenation of the furan ring to tetrahydrofuran is feasible but requires careful selection of catalysts (e.g., rhodium, palladium) and conditions to minimize ring opening.

Table 5.3.2: Representative Conditions for Aromatic Ring Reduction

| Aromatic Ring | Reagents and Conditions | Product Type | Reference(s) |

| Pyrazine | H₂ (5 bar), Rh₂O₃, 40 °C | Piperazine deriv. | rsc.org |

| Pyrazine | Electrocatalysis, Rh/C cathode | Piperazine deriv. | acs.org |

| Furan | Na, NH₃ (l), EtOH (Birch Reduction) | Dihydrofuran deriv. | acs.org |

| Furan | H₂, Rh/C or Pd/C (Catalytic Hydrogenation) | Tetrahydrofuran deriv. | pharmaguideline.com |

Reactions of the Amino Group

The primary amino group at the C2 position of the pyrazine ring is a key site for a variety of nucleophilic reactions, including acylation, alkylation, and diazotization, as well as condensation reactions to form imines.

Acylation: The 2-amino group readily undergoes acylation upon treatment with acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base to yield the corresponding N-acylpyrazine derivatives. This reaction provides a means to introduce a wide range of carbonyl-containing functionalities.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. The reaction may proceed to give mono- and/or di-alkylated products depending on the stoichiometry and reaction conditions.

Diazotization: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). organic-chemistry.org The diazotization of 2-aminopyrazines is a known transformation. clockss.org The resulting pyrazin-2-yldiazonium salt is a versatile intermediate.

The diazonium group is an excellent leaving group (N₂) and can be displaced by a variety of nucleophiles, most notably in the Sandmeyer reaction . wikipedia.orgmasterorganicchemistry.com This copper(I)-catalyzed reaction allows for the introduction of halides and cyano groups.

Chlorination: Treatment with copper(I) chloride (CuCl) yields 2-chloro-3-benzyl-5-(furan-3-yl)pyrazine. wikipedia.org

Bromination: Treatment with copper(I) bromide (CuBr) yields 2-bromo-3-benzyl-5-(furan-3-yl)pyrazine. nih.gov

Cyanation: Treatment with copper(I) cyanide (CuCN) yields 3-benzyl-5-(furan-3-yl)pyrazine-2-carbonitrile. nih.govorganic-chemistry.org

Table 5.4.1: Potential Sandmeyer Reactions

| Starting Material | Reagents | Expected Product | Reference(s) |

| 2-Amino-3-benzyl-5-(furan-3-yl)pyrazine | 1. NaNO₂, HCl, 0-5 °C 2. CuCl | 2-Chloro-3-benzyl-5-(furan-3-yl)pyrazine | wikipedia.orgmasterorganicchemistry.com |

| 2-Amino-3-benzyl-5-(furan-3-yl)pyrazine | 1. NaNO₂, HCl, 0-5 °C 2. CuBr | 2-Bromo-3-benzyl-5-(furan-3-yl)pyrazine | nih.gov |

| 2-Amino-3-benzyl-5-(furan-3-yl)pyrazine | 1. NaNO₂, HCl, 0-5 °C 2. CuCN | 3-Benzyl-5-(furan-3-yl)pyrazine-2-carbonitrile | nih.govorganic-chemistry.org |

The primary amino group undergoes condensation with aldehydes and ketones, typically under acid catalysis, to form Schiff bases (imines). youtube.com This reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. Studies on related 2-aminopyrazine (B29847) and 2-aminopyridine (B139424) systems confirm their utility in forming Schiff bases with various carbonyl compounds. nih.govresearchgate.net For instance, reaction with an aromatic aldehyde like benzaldehyde (B42025) would yield the corresponding N-benzylidene derivative. The reaction is reversible and is often driven to completion by removing the water formed during the reaction.

These imine derivatives can exhibit aldimine-ketimine tautomerism, particularly when the reactants are derived from amino acids. mdpi.com

Reactions of the Furyl Moiety

The furan ring is an electron-rich aromatic heterocycle that readily participates in electrophilic substitution and cycloaddition reactions.

Furan is significantly more reactive than benzene (B151609) towards electrophilic substitution, and reactions often proceed under very mild conditions to avoid polymerization or ring-opening. matanginicollege.ac.inpearson.com Substitution occurs preferentially at the α-positions (C2 and C5) due to the superior resonance stabilization of the cationic intermediate. pearson.com

In 2-Amino-3-benzyl-5-(furan-3-yl)pyrazine, the furan ring is substituted at the C3 position. The pyrazine moiety is generally electron-withdrawing, which deactivates the furan ring relative to unsubstituted furan. Nonetheless, electrophilic attack is still expected to occur at the more reactive, vacant α-positions, C2 and C5. The precise regioselectivity between the C2 and C5 positions would be influenced by steric hindrance from the adjacent benzyl and pyrazine groups and the specific electrophile used.

Typical electrophilic substitution reactions applicable to the furan moiety include:

Halogenation: Bromination with a mild agent like N-bromosuccinimide (NBS) or bromination in dioxane at low temperatures would yield 2-bromo- or 5-bromo-furan derivatives. pharmaguideline.com

Nitration: Due to the ring's sensitivity, strong nitrating agents are avoided. Acetyl nitrate (B79036) (from nitric acid and acetic anhydride) at low temperatures is a suitable reagent for mononitration. pharmaguideline.comyoutube.com

Acylation: Friedel-Crafts acylation can be achieved using mild catalysts like boron trifluoride etherate (BF₃·OEt₂) with an acid anhydride (B1165640) (e.g., acetic anhydride). pharmaguideline.com

The furan ring is a competent diene and readily participates in [4+2] cycloaddition (Diels-Alder) reactions with electron-deficient dienophiles. rsc.orgrsc.org This reaction is highly applicable to the furan moiety in the title compound. A common and effective dienophile for this transformation is N-phenylmaleimide. nih.gov

The reaction involves the concerted addition of the dienophile across the C2 and C5 positions of the furan ring to form a 7-oxabicyclo[2.2.1]heptene derivative, often referred to as an oxanorbornene. The reaction typically yields a mixture of endo and exo diastereomers, with the exo product often being the more thermodynamically stable isomer. mdpi.com While the electron-withdrawing nature of the C3-pyrazinyl substituent may decrease the reactivity of the furan diene, studies on other 3-substituted furans confirm that the Diels-Alder reaction remains a viable and efficient transformation. nih.govresearchgate.net This cycloaddition provides a powerful method for constructing complex, bridged bicyclic systems from 2-Amino-3-benzyl-5-(furan-3-yl)pyrazine.

Photochemical Transformations

The photochemical behavior of 2-Amino-3-benzyl-5-(furyl-3)-pyrazine is not specifically documented in the reviewed literature. However, the constituent functional groups suggest potential reactivity. The pyrazine ring, amino groups, and furan ring can all participate in photochemical reactions. For instance, related aminovinyl ketones are known to undergo cyclization to form pyrroles upon irradiation. rsc.org The Norrish-Yang reaction, an intramolecular hydrogen abstraction by an excited carbonyl group, is a known pathway for forming azetidines from 2-amino ketone precursors. durham.ac.uk While the title compound lacks a ketone, its structural components could potentially undergo other types of photocyclization or rearrangement reactions, such as cyclodehydrogenation, especially in acidic media. researchgate.net The furan ring itself can undergo various photochemical transformations, including [2+2] cycloadditions and rearrangements. Without specific experimental studies, the exact photochemical pathways for this compound remain speculative.

Acid-Base Properties and Protonation States

The this compound molecule possesses multiple sites capable of accepting a proton: the exocyclic amino group and the two nitrogen atoms of the pyrazine ring. The basicity of these sites, and thus the protonation state of the molecule at a given pH, is determined by their respective pKa values. libretexts.orgamericanpeptidesociety.org

The amino group (-NH₂) is basic and will be protonated to -NH₃⁺ in acidic conditions. americanpeptidesociety.org The pyrazine nitrogens are also basic, comparable to pyridine. The pKa of aminopyrazine is approximately 3.5, indicating that in strongly acidic solutions, protonation will occur. nih.gov

The precise site of protonation is influenced by the electronic effects of the substituents. The electron-donating amino group increases the electron density of the pyrazine ring, enhancing the basicity of the ring nitrogens. Conversely, the benzyl and furyl groups exert their own electronic influences. In related systems like aminobenzoic acid, the relative position of the amino and carboxylic acid groups dictates the primary site of protonation due to a combination of inductive and resonance effects. nih.gov

| Site | Description | Expected Behavior in Acidic Solution (pH < 4) |

|---|---|---|

| Exocyclic Amino (-NH₂) | Primary amine group at C2 | Likely to be protonated to -NH₃⁺. |

| Pyrazine Nitrogen (N1) | Ring nitrogen adjacent to benzyl group | Protonation is possible but may be sterically hindered. |

| Pyrazine Nitrogen (N4) | Ring nitrogen adjacent to furyl group | A likely site for protonation due to accessibility and ring activation. |

| Furan Oxygen | Oxygen atom in the furan ring | Weakly basic; unlikely to be protonated under typical conditions. |

Structure Activity Relationship Sar Studies Methodological Aspects

Design Principles for Pyrazine (B50134) Derivatives

The design of novel pyrazine derivatives is a cornerstone of modern drug discovery, leveraging both computational power and advanced synthetic techniques to explore a vast chemical space efficiently. fiveable.me These strategies aim to optimize the interaction of the compounds with their biological targets, thereby enhancing efficacy and selectivity.

Rational drug design for pyrazine derivatives frequently begins with computational modeling to predict how structural modifications might influence biological activity. nih.gov This in silico approach saves significant time and resources compared to traditional synthesis and screening methods. Key computational techniques include:

Molecular Docking: This method simulates the binding of a pyrazine derivative within the active site of a target protein. nih.gov For a compound like 2-amino-3-benzyl-5-(furyl-3)-pyrazine, docking studies would help predict the orientation of the benzyl (B1604629) and furyl groups and identify key interactions, such as hydrogen bonds from the 2-amino group or pi-stacking from the aromatic rings. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. nih.gov By analyzing a set of known pyrazine inhibitors, a QSAR model could predict the activity of new, unsynthesized analogues based on descriptors like hydrophobicity, electronic properties, and steric factors.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A pharmacophore model for a class of pyrazine inhibitors would serve as a template for designing new molecules, including variations of the 2-amino-3-benzyl-5-furyl scaffold, that fit the required spatial arrangement.

These computational methods allow researchers to prioritize the synthesis of compounds with the highest probability of success, streamlining the discovery process. nih.gov

Combinatorial chemistry is a powerful technique for rapidly generating large and diverse collections, or "libraries," of related compounds. fiveable.meosdd.net This approach is ideal for exploring the SAR of a core scaffold like aminobenzylfuryl pyrazine. The process typically involves a core pyrazine structure to which various building blocks are systematically added.

Key methods include:

Parallel Synthesis: Multiple related compounds are synthesized simultaneously in separate reaction vessels, often using automated systems. This allows for the rapid creation of a focused library where, for instance, the benzyl or furyl group is systematically varied.

Split-and-Mix Synthesis: This technique, often performed on a solid support, allows for the creation of much larger and more diverse libraries. nih.gov A starting material on a resin is split into portions, each reacting with a different building block. The portions are then pooled, mixed, and split again for the next reaction step, generating a vast number of unique compounds. nih.gov

High-throughput screening (HTS) is then used to evaluate these libraries for biological activity, quickly identifying promising "hits" for further optimization. fiveable.me

Synthetic Strategies for Analogues with Structural Modifications

The synthesis of analogues is crucial for confirming computational predictions and exploring SAR. For the this compound scaffold, modifications would systematically target the three key components: the pyrazine ring, the benzyl group, and the furyl group.

Strategies for modification include:

Alkylation or Acylation of the Amino Group: Converting the primary amine to a secondary or tertiary amine, or to an amide, would probe the necessity of the hydrogen bond-donating capability.

Substitution at C6: The unsubstituted C6 position offers a prime site for introducing new functional groups (e.g., halogens, small alkyl groups) to explore additional binding pockets in the target protein.

The following table illustrates potential modifications to the pyrazine ring and their rationale in SAR exploration.

| Modification Site | Original Group | Modified Group | Rationale for Modification |

| C2-Amino | -NH₂ | -NHCH₃, -N(CH₃)₂ | Investigate the importance of hydrogen bond donation vs. steric bulk. |

| C2-Amino | -NH₂ | -NHC(O)CH₃ | Determine if an amide linkage is tolerated and alters electronic properties. |

| C6-Position | -H | -Cl, -F, -Br | Explore the effect of electron-withdrawing groups and potential halogen bonding. |

| C6-Position | -H | -CH₃ | Introduce a small hydrophobic group to probe for nearby lipophilic pockets. |

The benzyl group at the C3 position represents a significant hydrophobic component. Its orientation and substitution pattern can dramatically affect binding affinity. researchgate.net SAR studies would involve synthesizing analogues with various substituents on the phenyl ring to probe for favorable interactions with the target.

Common modifications include:

Positional Isomerism: Moving a substituent (e.g., a methoxy (B1213986) group) between the ortho, meta, and para positions to determine the optimal substitution pattern.

Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) to modulate the electronic character of the ring.

Steric Bulk: Adding larger groups (e.g., tert-butyl) or smaller groups (e.g., fluorine) to understand the steric tolerance of the binding site.

The table below shows representative modifications to the benzyl group.